molecular formula C10H15BrN5O14P3 B1229398 8-Bromoguanosine triphosphate CAS No. 23197-98-0

8-Bromoguanosine triphosphate

Cat. No. B1229398
CAS RN: 23197-98-0
M. Wt: 602.08 g/mol
InChI Key: LFZGZIRXCAZYFU-UUOKFMHZSA-N
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Description

8-Bromoguanosine-5’-O-triphosphate is a derivative of guanosine 5’-triphosphate (GTP), an energy substrate for protein synthesis and gluconeogenesis . It inhibits the E. coli GTPase FtsZ but promotes the assembly of porcine brain microtubules in a cell-free assay .


Synthesis Analysis

A simple and high-yielding two-step procedure has been reported for the preparation of 8-arylated guanosine mono- and triphosphates . The key step of this synthesis is the Suzuki–Miyaura coupling of unprotected 8-bromo GMP and 8-bromo GTP with various arylboronic acids in aqueous solution .


Molecular Structure Analysis

The molecular formula of 8-Bromoguanosine is C10H12BrN5O5 . Its average mass is 362.137 Da and its monoisotopic mass is 361.002167 Da .


Chemical Reactions Analysis

8-Bromoguanosine is a competitive FtsZ polymerization and GTPase activity inhibitor . It can be used for nucleic acid modification .


Physical And Chemical Properties Analysis

The molecular weight of 8-Bromoguanosine is 362.14 g/mol . It is a derivative of guanosine 5’-triphosphate (GTP), an energy substrate for protein synthesis and gluconeogenesis .

Scientific Research Applications

Structural Studies

8-Bromoguanosine triphosphate has been extensively studied for its structural properties. One significant research discovery is that 8-bromoguanosine and 8-bromoadenosine adopt a syn conformation, contrasting the typical anti conformation seen in purine nucleosides. This conformational change, influenced by the bromine atom at the 8-position, is significant for understanding the rotational isomerism in these nucleosides and has implications for RNA polymerization reactions by enzymes like Qβ replicase and Escherichia coli transcriptase (Tavale & Sobell, 1970).

Synthesis and Biochemical Applications

The synthesis of 8-arylated guanosine mono- and triphosphates, which include 8-bromoguanosine 5'-phosphates, has been achieved using a two-step procedure. This process involves the Suzuki-Miyaura coupling of unprotected 8-bromo GMP and GTP with arylboronic acids. These synthesized compounds have potential biochemical applications due to their structural uniqueness (Collier & Wagner, 2006).

Labeling and Detection in DNA Studies

This compound is used as a labeling agent in DNA studies. For instance, 8-Bromo-2′-deoxyguanosine-5′ phosphate, a derivative, has been used to create a disulfide with a free aliphatic amino group. This derivative can be incorporated into DNA by DNA polymerase I of Escherichia coli and detected, proving useful in DNA research (Gillam & Tener, 1989).

Molecular Biology and Enzymatic Studies

In the field of molecular biology, this compound has been used to understand the conformational requirements of substrates for enzymatic reactions. Studies have shown that certain nucleotides, like 8-bromoguanosine 5'-diphosphate, are inactive as substrates for homopolymer synthesis with polynucleotide phosphorylase, providing insights into the structural requirements for enzymatic activity (Kapuler, Monny, & Michelson, 1970).

Protein Synthesis and Microtubule Assembly

This compound has been studied for its role in protein synthesis and microtubule assembly. For example, various GTP analogues, including 8-bromoguanosine 5'-triphosphate, were synthesized and tested for their ability to replace GTP in cell-free amino acid incorporation systems. These studies help in understanding the molecular mechanisms of protein synthesis and the assembly of microtubules (Uno, Oyabu, Otsuka, & Ikehara, 1971).

Mechanism of Action

8-Bromoguanosine-5’-O-triphosphate acts as a competitive inhibitor of FtsZ polymerization and GTPase activity . It can be used for nucleic acid modification .

Future Directions

The future directions of 8-Bromoguanosine triphosphate research could involve its use in human ovarian cortical tissue culture . It may also be a necessary component as both a growth enhancer and survival factor in the early stages of human ovarian tissue culture .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN5O14P3/c11-16-8(19)4-7(14-10(16)12)15(2-13-4)9-6(18)5(17)3(28-9)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2-3,5-6,9,17-18H,1H2,(H2,12,14)(H,23,24)(H,25,26)(H2,20,21,22)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZGZIRXCAZYFU-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(N(C2=O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(N(C2=O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN5O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177777
Record name 8-Bromoguanosine triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23197-98-0
Record name 8-Bromoguanosine triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023197980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Bromoguanosine triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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